N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-22-15-11-9-14(10-12-15)19-18-20-16-7-5-6-8-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJKZZWTGYZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the reaction of 4-ethoxyaniline with isopropylamine and a benzodiazole precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at the 1-Position
- Structure: 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one.
- Key Differences:
- The 2-position is a ketone (oxo group) instead of an amine.
- A methyl group is present at the 5-position of the benzimidazole.
- Structure: 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine.
- Key Differences:
- A bulky naphthylmethyl group replaces the isopropyl group at the 1-position.
- Implications:
Substituent Effects at the 2-Position
- Structure: N-(4-methoxyphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine.
- Key Differences:
- A tosyl group (electron-withdrawing) replaces the isopropyl group at the 1-position.
- The 4-methoxyphenyl group (vs. 4-ethoxyphenyl) has slightly lower lipophilicity.
- Implications: The tosyl group enhances reactivity in substitution reactions but reduces basicity of the amine. Methoxy vs.
- Structure: 1-Methyl-5-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-2-amine.
- Key Differences:
- A trifluoromethylphenyl group and pyridinyloxy substituent introduce strong electron-withdrawing effects.
- Implications: Trifluoromethyl groups enhance binding to hydrophobic protein pockets. Solubility in DMSO (192.89 mM) and ethanol (63.65 mM) suggests favorable formulation properties .
Physicochemical Properties
Biological Activity
N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group and an isopropyl substituent on a benzimidazole core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes, impacting metabolic processes.
- Receptors : It could bind to receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections.
| Compound | Microbial Target | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| This compound | Not yet evaluated | - |
Anticancer Activity
This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Case Study : A recent study demonstrated that a structurally similar benzimidazole compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM, indicating promising anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and isopropyl groups can significantly influence the compound's efficacy and selectivity.
| Modification | Effect on Activity |
|---|---|
| Ethoxy group substitution | Increased antimicrobial activity |
| Isopropyl group variation | Enhanced anticancer effects |
Q & A
Basic Research Question: What are the optimal synthetic routes for N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine, and how can reaction yields be improved?
Methodological Answer:
The synthesis of imidazole derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds (e.g., piperidinyl-substituted benzimidazoles) are synthesized using brominated intermediates and HBr in refluxing ethanol, achieving yields of ~70% after purification . To optimize yields:
- Catalyst Selection : Use Raney nickel instead of Pd/C to avoid dehalogenation side reactions (critical for halogen-containing precursors) .
- Temperature Control : Maintain reflux temperatures (e.g., 90°C for 3–4 hours) to ensure complete cyclization of intermediates .
- Solvent Systems : Ethanol or DMF is preferred for imidazole ring formation, while aqueous mixtures (e.g., DMSO/water) aid recrystallization .
Basic Research Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : 1H/13C NMR identifies substituent environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks within ±0.001 Da accuracy) .
- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers or π-stacking interactions in the benzimidazole core .
- Elemental Analysis (CHN) : Validates purity (>98%) by matching experimental and theoretical C/H/N percentages .
Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
SAR studies should focus on modulating key functional groups:
- Ethoxyphenyl Group : Replace with fluorophenyl or chlorophenyl to assess electronic effects on receptor binding (e.g., histamine H1/H4 receptors) .
- Isopropyl Substituent : Compare with bulkier tert-butyl groups to study steric hindrance in enzyme active sites .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for kinases) and in silico docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced Research Question: How should researchers resolve contradictions between in vitro and in vivo activity data for this compound?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic stability. Mitigation strategies include:
- ADME Profiling : Perform hepatic microsomal assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the imidazole ring) .
- Formulation Adjustments : Use liposomal encapsulation to enhance solubility and tissue penetration .
- Pharmacokinetic Studies : Measure plasma half-life (t1/2) and AUC in rodent models to correlate in vitro IC50 with effective doses .
Advanced Research Question: What experimental approaches can address conflicting reports on the compound’s solubility and stability?
Methodological Answer:
Contradictory solubility data may stem from polymorphic forms or pH-dependent ionization:
- pH-Solubility Profiling : Test solubility in buffers (pH 1–10) to identify optimal conditions for biological testing .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Polymorph Screening : Use solvent-drop grinding or thermal gradient crystallization to isolate stable crystalline forms .
Advanced Research Question: How can researchers validate the compound’s mechanism of action when preliminary data conflicts with established pathways?
Methodological Answer:
- Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography with biotinylated probes) to identify off-target interactions .
- CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., histamine receptors) to confirm pathway specificity .
- Dose-Response Analysis : Compare EC50 values across multiple assays (e.g., calcium flux vs. cAMP assays) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
